1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide
Description
1-(3-Methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by a 5-oxopyrrolidine core substituted with a 3-methoxyphenyl group at the 1-position and a 3-(1H-pyrazol-3-yl)phenyl group at the carboxamide nitrogen.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-18-7-3-6-17(12-18)25-13-15(11-20(25)26)21(27)23-16-5-2-4-14(10-16)19-8-9-22-24-19/h2-10,12,15H,11,13H2,1H3,(H,22,24)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAXXSOHPYALHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Moiety: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Formation of the Pyrrolidine Ring: This step often involves the reaction of an appropriate amine with a diketone or an α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the pyrazole and pyrrolidine intermediates under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula: C24H24N4O3
- Molecular Weight: 412.47 g/mol
The structure includes a methoxy group, a pyrazole moiety, and a carboxamide functional group, which are known to influence its biological activity.
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated the synthesis of related pyrazole compounds that were screened for anti-cancer activities against multiple tumor types, including breast and lung cancer cells .
2. Anti-inflammatory Effects
Compounds featuring pyrazole rings are often associated with anti-inflammatory activities. The presence of the methoxyphenyl group may enhance this effect by modulating inflammatory pathways. Studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response .
3. Antimicrobial Activity
There is also evidence supporting the antimicrobial properties of similar compounds. Pyrazole derivatives have been reported to exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Synthesis and Derivative Development
The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide can be achieved through several methods involving multi-step reactions. The process typically includes:
- Formation of the pyrrolidine ring.
- Introduction of the pyrazole moiety via condensation reactions.
- Functionalization at the phenyl positions to enhance biological activity.
Recent advances in synthetic methodologies have allowed for the efficient production of this compound and its analogs, facilitating further exploration into their pharmacological properties .
Case Study 1: Anticancer Screening
A comprehensive study evaluated the anticancer effects of various pyrazole derivatives on MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, suggesting that 1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide could be a promising candidate for further development .
Case Study 2: Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory mechanisms of similar compounds through in vitro assays measuring cytokine release from activated macrophages. The findings revealed that compounds with structural similarities to 1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide significantly reduced pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can interact with active sites of enzymes, potentially inhibiting their activity . The methoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound shares a pyrrolidine-3-carboxamide scaffold with several analogs, differing in substituents that influence physicochemical properties and bioactivity. Key comparisons include:
Substituent Variations at the Pyrrolidine Nitrogen
- Target Compound : 3-Methoxyphenyl and 3-(1H-pyrazol-3-yl)phenyl groups.
- L998-1783: Features a 3-(cyclobutanecarbonylamino)phenyl and 3-(trifluoromethyl)phenyl group.
- 713081-59-5 : Substituted with 3-methoxyphenyl and 1-naphthyl groups. The naphthyl group introduces steric bulk, which may reduce solubility but improve aromatic stacking interactions .
Modifications at the Carboxamide Nitrogen
- Target Compound : Pyrazole-containing aryl group.
- V022-4205 : Tetrahydrofuranmethyl substituent. The oxygen in the tetrahydrofuran ring could enhance solubility and bioavailability compared to purely aromatic substituents .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Impact of Substituents on Molecular Properties
- Solubility : The tetrahydrofuran group in V022-4205 introduces a polar oxygen atom, likely enhancing solubility compared to the pyrazole or naphthyl groups in other analogs .
- Synthetic Yields : Urea derivatives with methoxyphenyl substituents (e.g., compounds in ) show yields >80%, suggesting that electron-donating groups like methoxy may stabilize intermediates during synthesis .
Structural Insights from Pyrazole Derivatives
The pyrazole ring in the target compound may mimic urea or amide functionalities seen in and , which are critical for hydrogen bonding in kinase inhibitors. However, pyrazole’s aromaticity and smaller size could reduce steric hindrance compared to bulkier substituents like naphthyl .
Biological Activity
The compound 1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H20N4O3
- Molecular Weight : 348.39 g/mol
- LogP : 1.222 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 74.49 Ų
The compound features a pyrrolidine core substituted with a methoxyphenyl and a pyrazole moiety, suggesting potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrrolidine derivatives. For instance, compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Anti-inflammatory Effects
The compound has been observed to exhibit anti-inflammatory properties, which may be attributed to the inhibition of pro-inflammatory cytokines. In vitro studies indicated that similar derivatives could reduce levels of TNF-α and IL-6, suggesting a potential therapeutic role in inflammatory diseases .
Anticancer Potential
Emerging research indicates that compounds with similar structural motifs may possess anticancer properties by inducing apoptosis in cancer cells. For example, studies have shown that pyrrolidine derivatives can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of pyrrolidine derivatives, one compound demonstrated notable activity against E. coli with an MIC of 0.0195 mg/mL, indicating its potential as a broad-spectrum antimicrobial agent . This study underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer effects of pyrrolidine derivatives revealed that certain compounds led to significant apoptosis in breast cancer cell lines. The study noted that these compounds activated caspase pathways, which are crucial for programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
